2-(2-Methyloxetan-2-yl)ethan-1-ol

Description

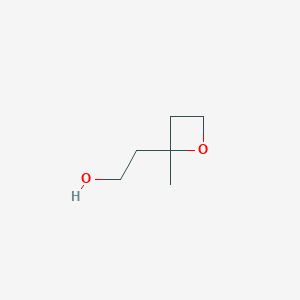

2-(2-Methyloxetan-2-yl)ethan-1-ol is a secondary alcohol featuring a four-membered oxetane ring substituted with a methyl group at the 2-position. Its molecular formula is C₆H₁₂O₂, and it combines the reactivity of a hydroxyl group with the unique steric and electronic effects of the methyl-oxetane moiety. Oxetanes are valued in medicinal chemistry for their reduced ring strain compared to epoxides, improved metabolic stability, and ability to modulate solubility and conformation .

Properties

Molecular Formula |

C6H12O2 |

|---|---|

Molecular Weight |

116.16 g/mol |

IUPAC Name |

2-(2-methyloxetan-2-yl)ethanol |

InChI |

InChI=1S/C6H12O2/c1-6(2-4-7)3-5-8-6/h7H,2-5H2,1H3 |

InChI Key |

YOSHXFNZIXPGPF-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCO1)CCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyloxetan-2-yl)ethan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the intramolecular cyclization of 3-hydroxy-2-methylpropyl alcohol derivatives. This reaction can be catalyzed by acids or bases and often requires specific temperature and pressure conditions to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. These methods often utilize continuous flow reactors and advanced purification techniques to produce the compound in large quantities with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyloxetan-2-yl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.

Reduction: The oxetane ring can be reduced under specific conditions to yield open-chain alcohols.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the oxetane ring.

Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of 2-(2-Methyloxetan-2-yl)ethanal or 2-(2-Methyloxetan-2-yl)ethanone.

Reduction: Formation of 2-(2-Methylpropyl)ethanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Methyloxetan-2-yl)ethan-1-ol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2-Methyloxetan-2-yl)ethan-1-ol depends on its specific application. In chemical reactions, the oxetane ring’s strain and the hydroxyl group’s reactivity play crucial roles. In biological systems, the compound may interact with enzymes or receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Oxetane Rings

2-(Oxetan-2-yl)ethan-1-ol (CAS 362604-33-9)

- Structure : Lacks the methyl substitution on the oxetane ring.

- Properties :

- Higher ring strain due to unsubstituted oxetane, increasing reactivity in ring-opening reactions.

- Lower thermal stability compared to the methyl-substituted analogue.

- Applications : Used as a building block in drug synthesis but may require stabilization strategies .

1-[2-(2-Methyloxetan-2-yl)phenyl]ethan-1-ol (CAS 1823913-11-6)

- Structure : Features a phenyl group attached to the oxetane ring.

- Properties: Enhanced lipophilicity due to the aromatic ring, improving membrane permeability. The hydroxyl group’s acidity is reduced compared to the non-aromatic analogue due to electron-donating effects of the phenyl group.

- Applications: Potential use in hydrophobic drug candidates or as a chiral intermediate .

Analogues with Larger Oxygen-Containing Rings

2-Methoxy-2-(oxan-4-yl)ethan-1-ol (CAS 1820641-39-1)

- Structure : Contains a six-membered oxane (tetrahydropyran) ring and a methoxy group.

- Properties :

- Lower ring strain than oxetanes, leading to greater thermodynamic stability.

- The methoxy group increases polarity and boiling point (estimated >200°C).

- Applications : Suitable for formulations requiring high stability, such as surfactants or solvents .

1-(2-Methyloxolan-2-yl)ethan-1-one (CAS 32318-87-9)

Heterocyclic and Aromatic Derivatives

2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-ol (CAS 103788-65-4)

- Structure : Combines an oxazole ring (aromatic heterocycle with N and O) and a hydroxyl group.

- Properties :

- Aromaticity and nitrogen presence enhance hydrogen-bonding capacity and acidity (pKa ~10–12).

- Higher melting point (~150–160°C) due to crystalline packing.

- Applications : Pharmaceutical impurity reference standard or bioactive molecule .

Aliphatic Alcohols

2-Ethyl-1-hexanol (CAS 104-76-7)

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Key Functional Groups | Boiling Point (°C) | Key Applications |

|---|---|---|---|---|---|

| 2-(2-Methyloxetan-2-yl)ethan-1-ol | Not available | C₆H₁₂O₂ | Oxetane, hydroxyl | ~180–200 (est.) | Pharma intermediates, polymers |

| 2-(Oxetan-2-yl)ethan-1-ol | 362604-33-9 | C₅H₁₀O₂ | Oxetane, hydroxyl | ~170–190 (est.) | Reactive intermediates |

| 2-Methoxy-2-(oxan-4-yl)ethan-1-ol | 1820641-39-1 | C₈H₁₆O₃ | Oxane, methoxy, hydroxyl | >200 | Solvents, surfactants |

| 2-Ethyl-1-hexanol | 104-76-7 | C₈H₁₈O | Aliphatic hydroxyl | 184 | Plasticizers, cosmetics |

| 2-(5-Methyl-2-phenyl-oxazol-4-yl)ethanol | 103788-65-4 | C₁₂H₁₃NO₂ | Oxazole, hydroxyl | N/A | Drug impurities, bioactive agents |

Key Research Findings

- Reactivity : The methyl group in this compound reduces oxetane ring strain, making it less reactive in ring-opening reactions than unsubstituted oxetanes (e.g., CAS 362604-33-9) but more stable under thermal stress .

- Solubility: Compared to aliphatic alcohols like 2-Ethyl-1-hexanol, the oxetane ring enhances water solubility (~50–100 mg/mL estimated) due to polarity from the ether oxygen .

Biological Activity

2-(2-Methyloxetan-2-yl)ethan-1-ol, also known as a cyclic ether, has garnered attention in recent years for its potential biological activities and therapeutic properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

This compound features an oxetane ring, a four-membered cyclic ether, which contributes to its unique chemical reactivity. The presence of the hydroxyl group enhances its potential interactions with biological molecules, making it a candidate for various applications in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds through its hydroxyl group. This interaction can influence enzyme activity and receptor modulation, potentially impacting various biochemical pathways. The strain in the oxetane ring may also play a role in its reactivity with biomolecules, leading to diverse biological effects.

Biological Activity Overview

Research into the biological activity of this compound has revealed several key areas of interest:

1. Antioxidant Activity

Studies have indicated that compounds similar to this compound exhibit significant antioxidant properties. For instance, the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay demonstrated that certain derivatives can effectively neutralize free radicals, suggesting potential protective effects against oxidative stress .

2. Enzyme Interactions

Research has shown that this compound interacts with specific enzymes, potentially modulating their activity. This interaction may lead to therapeutic applications in conditions where enzyme inhibition or activation is beneficial .

3. Therapeutic Potential

The compound has been explored for its therapeutic properties in various medical applications. Preliminary studies suggest that it may have anti-inflammatory and analgesic effects, although further research is needed to establish these claims definitively.

Case Studies

Several studies have investigated the biological effects of this compound:

Case Study 1: Antioxidant Screening

In a study conducted at Al-Azhar University, researchers evaluated the antioxidant activity of several compounds including derivatives of this compound using the DPPH assay. The results indicated a significant reduction in DPPH absorbance, demonstrating strong radical scavenging activity .

Case Study 2: Enzyme Modulation

Another investigation focused on the interaction of this compound with cytochrome P450 enzymes. The findings suggested that this compound could act as an inhibitor, impacting drug metabolism pathways and highlighting its relevance in pharmacology.

Data Tables

| Study | Focus | Findings |

|---|---|---|

| Al-Azhar University | Antioxidant Activity | Significant DPPH scavenging activity observed |

| Enzyme Interaction Study | Cytochrome P450 Modulation | Inhibition of enzyme activity noted |

| Therapeutic Potential Review | Anti-inflammatory Effects | Promising results but requires further validation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.